

A Comparative Guide to Validated Analytical Methods for Enalaprilat Determination

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of **Enalaprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. The methods discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and integrity. This document is intended to assist researchers and professionals in selecting the most suitable analytical technique for their specific application, whether for pharmacokinetic studies, bioequivalence assessment, or quality control of pharmaceutical formulations.

Introduction to Enalaprilat Analysis

Enalapril is a prodrug that is hydrolyzed in vivo to its active form, **Enalaprilat**. Accurate and precise quantification of **Enalaprilat** is crucial for determining the pharmacokinetic profile and therapeutic efficacy of Enalapril. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with different detection systems being the most common. This guide will focus on comparing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalytical applications, with a standard HPLC-Ultraviolet (UV) method, often employed for quality control.

Comparative Analysis of Validated Methods



The performance of different analytical methods for **Enalaprilat** can be evaluated based on key validation parameters as stipulated by ICH guidelines. The following tables summarize the quantitative data from validated LC-MS/MS and HPLC-UV methods.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Enalaprilat in Human Plasma.[1]

Validation Parameter	Performance Characteristic
Linearity Range	0.638 - 255 ng/mL
Correlation Coefficient (r²)	≥ 0.99
Lower Limit of Quantification (LLOQ)	0.638 ng/mL
Accuracy (RE %)	Within ±5.5%
Precision (RSD %)	Intra-day: < 7.2%, Inter-day: < 14%

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Enalaprilat (as a related

substance).

Validation Parameter	Performance Characteristic
Limit of Detection (LOD)	0.024 μg/mL (24 ng/mL)
Limit of Quantitation (LOQ)	0.080 μg/mL (80 ng/mL)

Note: The HPLC-UV method data is for the determination of **Enalaprilat** as a related compound in Enalapril Maleate tablets.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following sections outline the experimental protocols for the compared methods.



LC-MS/MS Method for Simultaneous Determination of Enalapril and Enalaprilat in Human Plasma[1]

- Instrumentation: High-Performance Liquid Chromatography system coupled with a triple quadrupole tandem mass spectrometer.
- Chromatographic Column: Ultimate XB-C18 column (50 mm x 2.1 mm, 3 μm).
- Mobile Phase: A mixture of methanol, water, and formic acid in the ratio of 62:38:0.2 (v/v/v).
- Flow Rate: Not explicitly stated, but the total chromatogram run time was 2.5 minutes.
- Detection: Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI) source.
- Internal Standard: Benazepril.
- Sample Preparation: Protein precipitation of 0.2 mL plasma with methanol.

HPLC-UV Method for Determination of Related Compounds in Enalapril Maleate Tablets

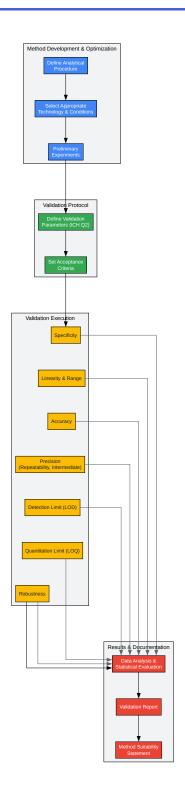
- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Chromatographic Column: Hypersil ODS, 5 μm, 250 x 4 mm.
- Mobile Phase: A mixture of a buffer solution (pH 2.2) and acetonitrile. The exact gradient or isocratic conditions were optimized from the British Pharmacopeia method.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 50°C.
- Detection Wavelength: Not explicitly stated for Enalaprilat, but typically around 215 nm for Enalapril and its related substances.
- Sample Preparation: Dissolution of Enalapril Maleate tablets in the mobile phase's aqueous component.



Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process according to ICH Q2(R1) guidelines. This process ensures that an analytical procedure is suitable for its intended purpose.





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Caption: Workflow of Analytical Method Validation as per ICH Guidelines.

Conclusion



The choice of an analytical method for **Enalaprilat** determination is highly dependent on the application. For bioanalytical studies requiring high sensitivity to measure low concentrations in biological matrices, the LC-MS/MS method is clearly superior, offering a low LLOQ of 0.638 ng/mL.[1] In contrast, for quality control purposes such as the determination of **Enalaprilat** as an impurity in Enalapril Maleate tablets, an HPLC-UV method with an LOQ of 80 ng/mL may be adequate. This guide provides the necessary data and protocols to enable an informed decision based on the specific requirements of the analytical task at hand.

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References

- 1. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets PubMed [pubmed.ncbi.nlm.nih.gov]
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